4-Hydroxy-5-methylisophthalic acid
Description
Historical Context of Isophthalic Acid Derivatives in Organic Synthesis
Isophthalic acid and its derivatives have long been fundamental components in the landscape of organic synthesis. Historically, isophthalic acid itself gained prominence as a key monomer in the production of polymers. taylorandfrancis.com Its incorporation into polyesters and polyamides, for instance, has been crucial for developing materials used in textiles and packaging. ontosight.ai
The synthetic versatility of the isophthalic acid framework has led to the development of a wide range of derivatives. Early research focused on modifying the benzene (B151609) ring with various substituents to tune the properties of the resulting materials. nih.gov This exploration paved the way for their use in more advanced applications. In recent decades, isophthalic acid derivatives have become indispensable building blocks, or "linkers," in the construction of Metal-Organic Frameworks (MOFs). ontosight.airsc.org These crystalline materials, formed by the coordination of metal ions with organic ligands, exhibit high porosity and are studied for applications in gas storage, separation, and catalysis. ontosight.airesearchgate.net Furthermore, the biological potential of isophthalic acid derivatives has been an active area of investigation, with studies exploring their roles as enzyme inhibitors and ligands for biological targets like protein kinase C. taylorandfrancis.comnih.govacs.orgnih.gov
Structural Significance of Hydroxy- and Methyl-Substituted Aromatic Dicarboxylic Acids
The specific functions of a molecule are intrinsically linked to its structure. In the case of aromatic dicarboxylic acids, the introduction of hydroxyl (-OH) and methyl (-CH₃) groups onto the benzene ring significantly influences the molecule's chemical behavior and its utility in synthesis.
The hydroxyl group is a polar functional group capable of forming strong hydrogen bonds. acs.org This ability is critical in directing the self-assembly of molecules into larger, ordered supramolecular structures, such as those found in certain coordination polymers. nih.gov The acidity of the hydroxyl group also allows it to act as a proton donor and provides a reactive site for further chemical modification, such as etherification, to create more complex derivatives. rsc.org
The combination of these substituents with the two carboxylic acid groups on an isophthalic acid core creates a multifunctional platform. The carboxylic acid groups provide the primary coordination sites for binding to metal centers in the formation of MOFs, while the hydroxy and methyl groups decorate the internal pore surfaces of these frameworks, tailoring their properties for specific applications. core.ac.uk The structural differences arising from different substituents are highlighted in studies comparing 5-methylisophthalic acid and 5-hydroxyisophthalic acid in the construction of cadmium coordination polymers, where the substituent group dictates the final network structure. nih.gov
Table 1: Impact of 5-Position Substituents on Isophthalic Acid Derivatives in Coordination Chemistry
| Substituent at Position 5 | Derivative Name | Key Structural Influence | Example Application/Research Area |
|---|---|---|---|
| -CH₃ | 5-Methylisophthalic acid | Provides steric bulk, influences network topology. | Construction of coordination polymers and MOFs. ontosight.ainih.govacs.org |
| -OH | 5-Hydroxyisophthalic acid | Enables hydrogen bonding, acts as a coordination site. | Synthesis of coordination polymers with specific network structures. nih.govcore.ac.uk |
| -Br | 5-Bromoisophthalic acid | Halogen group alters electronic properties and can be a site for further reaction. | Used as a precursor for other derivatives like 5-hydroxyisophthalic acid. acs.orgresearchgate.netgoogle.com |
| -NO₂ | 5-Nitroisophthalic acid | Strong electron-withdrawing group, modifies pore chemistry. | Tuning the properties of MOFs for selective gas separation. core.ac.uk |
| -OCH₃ | 5-Methoxyisophthalic acid | Adds polarity and potential for hydrogen bonding. | Synthesis of functionalized coordination polymers. rsc.orgcore.ac.uk |
Rationale for Focused Academic Inquiry into 4-Hydroxy-5-methylisophthalic Acid
The specific focus on this compound stems from its unique and advantageous substitution pattern. It is not merely another substituted isophthalic acid; rather, its precise arrangement of four distinct functional groups (two carboxylates, one hydroxyl, one methyl) on a single aromatic ring makes it a highly valuable and specific building block in advanced material design.
The primary rationale for its investigation lies in its role as a multitopic ligand for the synthesis of complex, functional materials, particularly Metal-Organic Frameworks (MOFs) and other coordination polymers. researchgate.netresearchgate.net The two carboxylate groups provide robust and predictable coordination to metal ions, forming the backbone of the framework. Simultaneously, the hydroxyl and methyl groups are positioned to project into the pores of the resulting structure. This allows for precise control over the chemical environment within the pores, a concept known as pore engineering. core.ac.uk The hydroxyl group can introduce hydrogen-bonding capabilities, while the methyl group can tune the hydrophobicity and steric landscape of the pores. This fine-tuning is critical for developing materials with selective adsorption properties for gas separation or with specific active sites for catalysis. core.ac.uk
Overview of Current Research Trajectories and Interdisciplinary Potential
Current research involving this compound and its close analogs is predominantly directed towards the field of materials science, with a strong emphasis on creating porous crystalline materials. The synthesis of novel MOFs and coordination polymers using functionalized isophthalate (B1238265) linkers is a major trajectory. rsc.orgresearchgate.net These studies aim to produce materials with tailored properties for specific, high-value applications. Key areas of interest include:
Gas Storage and Separation: By modifying the size, shape, and surface chemistry of MOF pores with functional groups like -OH and -CH₃, researchers aim to create materials that can selectively adsorb certain gases over others. core.ac.uk
Catalysis: The functional groups within the pores can act as catalytic sites, or they can be used to anchor catalytic nanoparticles, leading to highly efficient and reusable heterogeneous catalysts. researchgate.net
Sensing: The luminescent properties of some MOFs can be modulated by the presence of specific analytes, and functional groups on the linker can enhance the sensitivity and selectivity of these chemical sensors. acs.orgnih.gov
The study of this compound has significant interdisciplinary potential, bridging several core scientific disciplines. It connects:
Organic Synthesis: for the design and preparation of the ligand itself and its derivatives. researchgate.net
Inorganic Chemistry: through the study of metal-ligand coordination and the formation of inorganic-organic hybrid materials.
Materials Science: in the characterization and application of the resulting frameworks. ontosight.ai
Medicinal Chemistry: While less direct for this specific molecule, the broader family of substituted isophthalic acids is studied for biological activity, suggesting potential future avenues of investigation. acs.orgnih.gov
Table 2: Research Applications of Substituted Isophthalic Acid Derivatives
| Derivative | Research Focus | Application Area |
|---|---|---|
| 5-Alkylamido isophthalic acids | Self-assembly into supramolecular organogels. | Phase-selective gelation of oil from water, dye adsorption. mdpi.com |
| Dialkyl 5-(hydroxymethyl)isophthalates | Design of ligands for protein kinase C (PKC) C1 domain. | Medicinal chemistry, development of potential therapeutics. acs.orgnih.govhelsinki.fi |
| 5-Substituted isophthalic acids (e.g., -F, -OH, -Br, -NO₂, -CH₃) | Creation of an isoreticular series of MOFs to study pore tuning. | Gas separation, understanding structure-property relationships in MOFs. core.ac.uk |
| 5-Methylisophthalic acid | Synthesis of coordination polymers with metal ions like Ni(II) and Zn(II). | Materials science, investigation of nitric oxide release properties. rsc.org |
| 5-Hydroxyisophthalic acid | Inhibition of bovine liver glutamate (B1630785) dehydrogenase. | Biochemistry, enzyme inhibition studies. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYWRUIYOUYTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281385 | |
| Record name | 4-hydroxy-5-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4365-31-5 | |
| Record name | 4365-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-5-methylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 5 Methylisophthalic Acid
Established and Novel Synthetic Routes to 4-Hydroxy-5-methylisophthalic Acid
The creation of this compound can be approached through several synthetic strategies, primarily involving the introduction of carboxyl groups onto a phenolic precursor or the construction of the molecule from a substituted benzene (B151609) framework.
A primary method for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion. wikipedia.orgorganic-chemistry.org This reaction is a well-established industrial process for producing salicylic (B10762653) acid from phenol (B47542). wikipedia.orgmdpi.com
The general mechanism involves the deprotonation of a phenol with a strong base, such as sodium hydroxide (B78521), to form the more nucleophilic phenoxide. This phenoxide then attacks carbon dioxide, typically under pressure and elevated temperature, to form a salicylate. Subsequent acidification yields the aromatic hydroxy acid. wikipedia.org
For the synthesis of this compound, a plausible precursor is 2-methylphenol (o-cresol). The Kolbe-Schmitt carboxylation of 2-methylphenol would be expected to yield o-cresotinic acid (3-methyl-2-hydroxybenzoic acid or 2-hydroxy-3-methylbenzoic acid). wikipedia.org To achieve dicarboxylation to form this compound, more forcing reaction conditions, such as higher temperatures and pressures, would likely be necessary. The regiochemistry of the second carboxylation would be directed by the existing functional groups on the ring.
The carboxylation of potassium phenoxides can lead to dicarboxylated products like 4-hydroxyisophthalic acid. nih.gov It is therefore conceivable that applying similar conditions to potassium 2-methylphenoxide could provide a direct route to this compound.
Table 1: General Conditions for Kolbe-Schmitt Reaction
| Parameter | Typical Range |
| Substrate | Phenol or substituted phenol |
| Base | Sodium or Potassium Hydroxide |
| Reactant | Carbon Dioxide |
| Temperature | 125-250 °C |
| Pressure | >100 atm |
An alternative to direct carboxylation is a multi-step synthesis starting from a more readily available substituted benzene. A hypothetical synthetic route could commence with 4-methylphenol (p-cresol) or another suitably substituted benzene derivative. The synthesis would involve the sequential introduction of the two carboxylic acid groups and the hydroxyl group at the desired positions.
One potential strategy involves the formylation of a phenolic precursor, followed by oxidation of the formyl groups to carboxylic acids. Formylation reactions, such as the Vilsmeier-Haack or Duff reaction, introduce a -CHO group onto an electron-rich aromatic ring like a phenol. wikipedia.org A plausible, though not explicitly documented, route could involve:
Starting Material: 2-methylphenol.
Ortho-Formylation: Introduction of two formyl groups at the positions ortho to the hydroxyl group to yield 4-hydroxy-5-methylisophthalaldehyde. A related compound, 4-hydroxy-5-isopropyl-2-methylisophthalaldehyde, has been synthesized from 2-isopropyl-5-methylphenol and hexamethylenetetramine in acetic acid. qut.edu.au
Oxidation: The resulting dialdehyde (B1249045) could then be oxidized to the corresponding dicarboxylic acid, this compound. The oxidation of aryl methyl groups to carboxylic acids can be achieved using reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com
This stepwise approach allows for greater control over the regiochemistry of the final product, although it may involve more synthetic steps compared to a direct carboxylation.
Optimizing the yield and purity of this compound is crucial for its practical use. In carboxylation reactions, key parameters that can be adjusted include temperature, carbon dioxide pressure, reaction time, and the choice of alkali metal (sodium vs. potassium). The use of potassium salts has been shown to favor the formation of the para-isomer in the carboxylation of phenol. wikipedia.org
For stepwise syntheses, the optimization of each individual step is necessary. This includes the choice of reagents, solvents, and reaction conditions to maximize the yield of each intermediate.
Purification of the final product is typically achieved through recrystallization or reprecipitation. A common method involves dissolving the crude product in an aqueous basic solution and then re-precipitating the acid by adding a strong acid, such as hydrochloric acid. google.com This process can be repeated to achieve higher purity.
Functionalization and Derivatization Strategies for this compound
The presence of two carboxylic acid groups and a hydroxyl group allows for a variety of chemical modifications of this compound, enabling the synthesis of a range of derivatives.
The carboxylic acid groups of 4-hydroxyisophthalic acid can be readily esterified. For example, reaction with an alcohol in the presence of an acid catalyst can produce the corresponding diester. A prominent derivative is Dimethyl 4-hydroxyisophthalate, which is useful in organic synthesis. nih.gov
Selective hydrolysis of a diester, such as dimethyl 4-hydroxyisophthalate, can yield a monoester. This can be achieved by carefully controlling the reaction conditions, such as the amount of base used and the reaction time. For instance, the hydrolysis of dimethyl 4-hydroxy-isophthalate with a limited amount of potassium hydroxide in methanol (B129727) can lead to the formation of the l-monomethyl ester of 4-hydroxy-isophthalic acid. google.com
Table 2: Example of Selective Hydrolysis of Dimethyl 4-hydroxy-isophthalate
| Reactant | Reagent | Product |
| Dimethyl 4-hydroxy-isophthalate | 0.421 N methanolic KOH | 1-monomethyl ester of 4-hydroxy-isophthalic acid |
This selective functionalization is important as it allows for subsequent differential modification of the remaining carboxylic acid group.
The carboxylic acid groups, or their ester derivatives, can be converted into amides. The amidation can be carried out by reacting a monoester of 4-hydroxyisophthalic acid with ammonia (B1221849) or an amine. google.com For example, the 1-monomethyl ester of 4-hydroxy-isophthalic acid can be treated with aqueous ammonia to yield 4-hydroxy-isophthalic acid-1-monoamide. google.com This reaction is typically performed with an excess of the amine. google.com
These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the creation of molecules with tailored properties for various applications.
Regioselective Alterations of Hydroxyl and Methyl Groups
The selective modification of the hydroxyl and methyl functional groups on the this compound framework is a nuanced endeavor, governed by the electronic interplay of the substituents on the aromatic ring. The hydroxyl group, being an activating, ortho-, para-directing group, and the methyl group, also activating and ortho-, para-directing, along with the two deactivating meta-directing carboxylic acid groups, create a complex reactivity landscape. Research into the specific regioselective reactions of this compound is limited; therefore, this section will draw upon established methodologies for the selective transformation of analogous substituted phenolic and benzylic compounds to predict and describe potential synthetic pathways.
Alterations of the Hydroxyl Group
The primary regioselective transformations involving the phenolic hydroxyl group are O-alkylation and O-acylation. To achieve selectivity, it is often necessary to first protect the carboxylic acid functionalities, typically by converting them to esters (e.g., dimethyl 4-hydroxy-5-methylisophthalate), to prevent their interference with the reagents intended for the hydroxyl group.
O-Alkylation: The selective alkylation of the hydroxyl group can be achieved under Williamson ether synthesis conditions. The phenolic proton is first abstracted by a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is critical to prevent side reactions.
A common O-alkylation reaction is methylation, which can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base such as potassium carbonate.
Table 1: Representative Conditions for O-Methylation of Phenolic Compounds
| Reagent System | Base | Solvent | Temperature | Typical Yield (%) |
| CH₃I | K₂CO₃ | Acetone | Reflux | >90 |
| (CH₃)₂SO₄ | K₂CO₃ | DMF | Room Temp | 85-95 |
| CH₂N₂ | - | Ether | 0 °C to RT | >95 |
Note: Yields are generalized from reactions on various substituted phenols and may vary for 4-hydroxy-5-methylisophthalate.
Alterations of the Methyl Group
The methyl group, situated in a benzylic position, is susceptible to selective oxidation and halogenation reactions. The electron-donating character of the adjacent hydroxyl group can facilitate these transformations.
Benzylic Oxidation: The selective oxidation of the benzylic methyl group can lead to the formation of a formyl group (-CHO) or a carboxylic acid group (-COOH), depending on the oxidant and reaction conditions. Over-oxidation to the carboxylic acid is a common challenge that requires careful control of the reaction.
For a partial oxidation to the aldehyde, reagents such as chromium trioxide in acetic anhydride (B1165640) or manganese dioxide are often employed. Complete oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) or chromic acid.
Table 2: Conditions for Selective Benzylic Oxidation of Methylarenes
| Oxidant | Solvent | Product | Typical Yield (%) |
| CrO₃ / Ac₂O | Acetic Acid | Aldehyde | 40-60 |
| MnO₂ | Dichloromethane | Aldehyde | 50-80 |
| KMnO₄ | H₂O / Pyridine | Carboxylic Acid | >80 |
| H₂CrO₄ | Acetone | Carboxylic Acid | >90 |
Note: The yields and products are dependent on the specific substrate and reaction conditions. The presence of the hydroxyl and carboxylic acid groups on the ring will influence the outcome.
Benzylic Bromination: The methyl group can be selectively halogenated, most commonly brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photoirradiation. This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position. The resulting benzylic bromide is a versatile intermediate for further functionalization.
An iron-catalyzed method for chemo- and site-selective benzylic C-H bromination has also been described, offering a practical route with good functional group tolerance. sdu.edu.cn
Table 3: Conditions for Benzylic Bromination of Substituted Toluenes
| Reagent | Initiator | Solvent | Product | Typical Yield (%) |
| NBS | Benzoyl Peroxide | CCl₄ | Benzylic Bromide | 70-90 |
| NBS | AIBN | Benzene | Benzylic Bromide | 70-90 |
| NBS | Light (hν) | CCl₄ | Benzylic Bromide | 60-80 |
| FeBr₂ (cat.), NBS | - | Dichloromethane | Benzylic Bromide | 80-95 sdu.edu.cn |
Note: The efficiency of benzylic bromination can be affected by the electronic nature of the aromatic ring.
Advanced Spectroscopic Characterization and Elucidation of 4 Hydroxy 5 Methylisophthalic Acid
Vibrational Spectroscopy: Comprehensive Infrared and Raman Spectral Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-Hydroxy-5-methylisophthalic acid. These techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the stiffness of the chemical bonds connecting them.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The key functional groups in this compound—hydroxyl (-OH), carboxylic acid (-COOH), and the substituted benzene (B151609) ring—will give rise to characteristic absorption bands.
O-H Stretching: A broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded O-H group in the carboxylic acid moieties. The phenolic O-H stretch would also contribute to this region, typically appearing as a broad band around 3600-3200 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C-H stretching of the methyl (-CH₃) group will result in absorptions in the 2975-2850 cm⁻¹ region.
C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group in the carboxylic acid, is expected in the range of 1725-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C=C Stretching: The aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the carboxylic acids and the phenol (B47542) are expected in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.
O-H Bending: The in-plane and out-of-plane bending vibrations of the carboxylic acid O-H group are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively.
C-H Bending: Aromatic C-H out-of-plane bending vibrations are sensitive to the substitution pattern and are expected in the 900-675 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
Symmetric vibrations and vibrations of non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum.
The symmetric stretching of the aromatic ring, typically around 1600 cm⁻¹, is expected to be a strong Raman band.
The C=O stretching vibration will also be visible in the Raman spectrum.
The vibrations of the C-C backbone of the aromatic ring will give rise to characteristic Raman signals.
A detailed assignment of the vibrational modes would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and intensities.
Vibrational Spectral Data for this compound
| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | |
| O-H Stretch (Phenol) | 3600-3200 | Broad, Medium | |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium |
| Aliphatic C-H Stretch | 2975-2850 | 2975-2850 | Weak-Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1680 | 1725-1680 | Very Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| C-O Stretch | 1320-1180 | Medium-Strong | |
| O-H Bend (in-plane) | 1440-1395 | Medium | |
| Aromatic C-H Bend (out-of-plane) | 900-675 | Medium-Strong |
Nuclear Magnetic Resonance Spectroscopy: Detailed ¹H and ¹³C Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule.
Carboxylic Acid Protons (-COOH): The protons of the two carboxylic acid groups are expected to be highly deshielded and will likely appear as a broad singlet far downfield, typically in the range of 10-13 ppm.
Phenolic Proton (-OH): The phenolic hydroxyl proton is also acidic and its chemical shift is sensitive to solvent and concentration. It is expected to appear as a broad singlet, typically between 4-7 ppm, but can be further downfield.
Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments. Their chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing carboxylic acid groups. They are expected to appear as distinct signals in the aromatic region, likely between 7.0 and 8.5 ppm. The coupling between these protons (J-coupling) would provide information about their relative positions.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically in the range of 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Carbonyl Carbons (-COOH): The carbons of the two carboxylic acid groups are expected to be the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show distinct signals in the aromatic region, typically between 110-160 ppm. The carbons attached to the hydroxyl and carboxylic acid groups will have characteristic chemical shifts.
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the upfield end of the spectrum, typically in the range of 15-25 ppm.
Predicted NMR Chemical Shifts for this compound
¹H NMR
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Ar-H | 7.0 - 8.5 | Doublets/Singlets |
| -OH | 4.0 - 7.0 | Broad Singlet |
¹³C NMR
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165 - 185 |
| Ar-C (substituted) | 110 - 160 |
| Ar-C-H | 110 - 140 |
Electronic Absorption and Luminescence Spectroscopy: Investigation of Electronic Transitions
Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the conjugated systems and the energy levels of the molecular orbitals.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the hydroxyl, methyl, and carboxylic acid substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. The hydroxyl and methyl groups are auxochromes that can cause a bathochromic (red) shift, while the carboxylic acid groups can also influence the electronic transitions.
Luminescence Spectroscopy: The ability of this compound to exhibit fluorescence or phosphorescence upon excitation with UV light would depend on its molecular structure and rigidity. Aromatic carboxylic acids can sometimes exhibit fluorescence, and the emission properties would be sensitive to the solvent environment and pH.
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈O₅), the expected exact mass can be calculated with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include:
Decarboxylation: Loss of a carboxyl group (-COOH) as CO₂ (44 Da) and a hydrogen radical, or loss of a COOH radical (45 Da).
Loss of Water: Dehydration, particularly from the interaction of adjacent carboxylic acid and hydroxyl groups, could lead to the loss of a water molecule (18 Da).
Cleavage of the Methyl Group: Loss of a methyl radical (15 Da).
Ring Fragmentation: Fragmentation of the aromatic ring can occur, leading to smaller charged fragments.
The analysis of the fragment ions and their relative abundances allows for the confirmation of the molecular structure.
Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 197.04445 |
| [M-H]⁻ | 195.02989 |
| [M-H₂O]⁺ | 179.03389 |
| [M-COOH]⁺ | 151.04408 |
| [M-CH₃]⁺ | 181.02880 |
X-ray Diffraction Studies for Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. An XRD study of this compound would provide precise bond lengths, bond angles, and torsion angles.
This technique would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups, which play a crucial role in the formation of the crystal structure. The planarity of the benzene ring and the orientation of the substituent groups would be accurately determined.
A search of crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental data on its molecular and crystal structure from X-ray diffraction is currently available.
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 5 Methylisophthalic Acid
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
No published studies were found that specifically detail the quantum chemical calculations for 4-Hydroxy-5-methylisophthalic acid. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.
There is currently no available research that has explored the optimized geometry and conformational landscape of this compound. This type of analysis would involve identifying the most stable three-dimensional arrangements of the atoms in the molecule, considering the rotation of the carboxylic acid and hydroxyl groups. The relative energies of different conformers would provide insight into the molecule's flexibility and preferred shapes.
A detailed analysis of the electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), has not been reported. HOMO-LUMO analysis is fundamental to predicting a molecule's chemical reactivity and its electronic transition properties. An MEP map would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, which is key to understanding its intermolecular interactions.
There are no available studies presenting simulated spectroscopic data (such as IR, Raman, UV-Vis, and NMR spectra) for this compound based on ab initio or DFT methods. The simulation of these spectra is a powerful tool for interpreting experimental data and confirming the molecular structure.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
No literature could be found that reports on molecular dynamics (MD) simulations of this compound. MD simulations would be essential for understanding how this molecule interacts with itself and with solvent molecules in a condensed phase. This would provide valuable information on its aggregation behavior, solvation properties, and how it might interact with other molecules in a complex environment.
Predictive Modeling for Reactivity and Mechanistic Pathways
There is a lack of published research on the predictive modeling of the reactivity and mechanistic pathways of this compound. Such computational models could be used to predict how the molecule will behave in chemical reactions, for instance, by identifying the most likely sites for electrophilic or nucleophilic attack and by elucidating the energy profiles of potential reaction mechanisms.
Coordination Chemistry and Metal Organic Frameworks Featuring 4 Hydroxy 5 Methylisophthalic Acid
Design and Synthesis of Metal Complexes and Coordination Polymers (CPs/MOFs)
The rational design and synthesis of CPs and MOFs incorporating 4-hydroxy-5-methylisophthalate are driven by the selection of appropriate metal centers, auxiliary ligands, and reaction conditions. These factors collectively dictate the final architecture and properties of the resulting materials.
The 4-hydroxy-5-methylisophthalate ligand exhibits a variety of coordination modes due to its multiple functional groups. The carboxylate groups can be partially or fully deprotonated, leading to different binding behaviors. nih.gov Common coordination modes observed in crystal structures include monodentate, bidentate chelating, and bridging bidentate. nih.gov
In several reported structures, the 4-hydroxy-5-methylisophthalate ligand, often in its fully deprotonated form (hmip²⁻), acts as a multidentate linker, connecting multiple metal centers. For instance, in lanthanide-based MOFs, the ligand can adopt complex coordination patterns, such as the µ₄-κO:κ²O,O':κO'':κO''' mode, which involves a four-membered chelate ring and bridging between metal ions. mdpi.com The hydroxyl group can also participate in coordination, although in many cases it remains uncoordinated and contributes to the supramolecular assembly through hydrogen bonding. rsc.org The specific coordination mode is influenced by the nature of the metal ion, the presence of auxiliary ligands, and the pH of the reaction medium. researchgate.net
Table 1: Selected Examples of Ligand Binding Modes for 4-Hydroxy-5-methylisophthalate and its Derivatives in Coordination Polymers
| Compound | Ligand | Metal Ion | Coordination Mode of Isophthalate (B1238265) Moiety | Reference |
|---|---|---|---|---|
| {[Cd₂(3-dpyp)(5-MIP)₂(H₂O)₃]·2H₂O}n | 5-methylisophthalic acid (H₂MIP) | Cd(II) | Bidentate bridging | rsc.org |
| [Co(L2)(mip)·2H₂O]n | 5-methylisophthalic acid (H₂mip) | Co(II) | Bridging | researchgate.net |
| 2Eu | 5-methylisophthalate (5Meip) | Eu(III) | µ₄-κO:κ²O,O':κO'':κO''' | mdpi.com |
| {[Zn₂(TPOM)(5-OH-bdc)₂]·(DMF)(H₂O)₂}n | 5-hydroxyisophthalic acid (5-OH-H₂bdc) | Zn(II) | Bridging | researchgate.net |
Solvothermal and hydrothermal methods are the most prevalent techniques for the synthesis of CPs and MOFs based on 4-hydroxy-5-methylisophthalic acid and its derivatives. nih.govresearchgate.netsemanticscholar.org These methods involve heating a mixture of the metal salt, the organic ligand, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel at elevated temperatures and pressures. semanticscholar.org
These conditions facilitate the dissolution of reactants and promote the crystallization of the desired framework. nih.gov The choice of solvent can significantly influence the resulting structure. For example, in the synthesis of zinc-based coordination polymers with 5-methylisophthalic acid, varying the alcohol in an aqueous alcohol solvent mixture led to different framework connectivities and dimensionalities. rsc.org Reaction parameters such as temperature, reaction time, reactant concentrations, and pH are crucial and can be systematically varied to control the final product. nih.govsemanticscholar.org For instance, the synthesis of MOF-5, a well-known zinc-based MOF, has been optimized by adjusting heating temperature and time to achieve high phase purity and desired crystal morphology. semanticscholar.org
The choice of the metal center is a critical factor in determining the final structure of the coordination polymer. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly impacts the topology of the resulting framework. tudelft.nl For example, the M-MOF-74 series, which utilizes 2,5-dioxido-1,4-benzenedicarboxylate as the ligand, demonstrates how varying the metal center (e.g., Ni, Co, Fe, Mn, Zn, Cu) leads to isostructural frameworks with different properties. tudelft.nl Similarly, lanthanide ions, with their larger ionic radii and higher coordination numbers, can form unique rod-like secondary building units (SBUs) with 5-methylisophthalate. mdpi.com
Auxiliary ligands, particularly N-donor ligands, are often incorporated into the synthesis to modulate the structure and dimensionality of the resulting frameworks. rsc.orgresearchgate.net These ligands can coordinate to the metal centers, influencing their coordination environment and preventing the formation of overly dense structures. The use of different N-containing auxiliary ligands with 5-hydroxyisophthalic acid has been shown to produce a variety of architectures, from one-dimensional chains to two-dimensional layers and three-dimensional networks. rsc.org For example, the flexible bis(benzimidazole) co-ligands have been used with 5-substituted isophthalates to generate diverse Co(II) coordination polymers. researchgate.net The interplay between the primary dicarboxylate ligand and the auxiliary ligand is a powerful tool for tuning the final solid-state structure. rsc.org
Crystallography and Topology of Coordination Networks
The precise three-dimensional arrangement of atoms in CPs and MOFs is determined through crystallographic techniques, which provide detailed insights into their structure and the nature of the interactions that hold them together.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the solid-state structures of coordination polymers. bohrium.comhuji.ac.il This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of unit cell parameters, space group, and the precise positions of all atoms within the crystal lattice.
Numerous coordination polymers featuring 4-hydroxy-5-methylisophthalate and its analogs have been characterized by SCXRD. rsc.orgresearchgate.netbohrium.com For example, the structure of a three-dimensional Cd(II) coordination polymer, [Cd(MIP)(4,4′-BMIBP)]n (where H₂MIP is 5-methylisophthalic acid), was determined by SCXRD, revealing its complex network. bohrium.com Similarly, the structures of two isostructural Co(II) MOFs, SNUT-31 and SNUT-32, were elucidated using this technique, showing a unique 2-fold interpenetration of 3D frameworks. mdpi.comresearchgate.net The crystallographic data provides essential information on bond lengths, bond angles, and coordination geometries of the metal centers. mdpi.com
Table 2: Crystallographic Data for Selected Coordination Polymers Featuring 5-Substituted Isophthalic Acids
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| [Cd(pbmb)(mip)]n | C₂₈H₂₈CdN₄O₅ | Triclinic | P-1 | researchgate.net |
| [Cd(MIP)(4,4′-BMIBP)]n | C₂₉H₂₄CdN₄O₄ | - | - | bohrium.com |
| SNUT-31 | {[Co₄(MIP)₄(BMIP)₃]·1/2DMA}n | - | - | mdpi.comresearchgate.net |
| SNUT-32 | {[Co₄(MIP)₄(BMIP)₃]·(EtOH)₂·H₂O]}n | - | - | mdpi.comresearchgate.net |
Hydrogen bonding is a particularly important feature, often involving the hydroxyl group of the 4-hydroxy-5-methylisophthalate ligand, coordinated water molecules, or functional groups on auxiliary ligands. rsc.orgrsc.org These hydrogen bonds can link adjacent chains or layers, extending the dimensionality of the structure and creating robust three-dimensional supramolecular architectures. researchgate.net For example, in some complexes, individual 1D chains are linked together via hydrogen bonds to form 3D frameworks. researchgate.net
Functional Properties of 5-Hydroxy- and 5-Methylisophthalate-Based Materials
The incorporation of 5-hydroxy- and 5-methylisophthalate ligands into MOFs not only dictates their structural topology but also endows them with a range of functional properties, from luminescence and magnetism to catalysis and adsorption.
Photoluminescence and Luminescent Sensing Applications
Luminescent metal-organic frameworks (LMOFs) are a significant class of materials with promising applications in chemical sensing. rsc.orgnih.gov The luminescence can originate from the organic linker, the metal ion (particularly lanthanides), or energy transfer between them. nih.govmdpi.com MOFs based on 5-substituted isophthalates have been shown to be effective platforms for developing luminescent sensors.
A family of isostructural lanthanide CPs, [Ln₂(μ₄-5Meip)₃(DMF)]ₙ, demonstrates that the 5-methylisophthalate ligand can efficiently transfer energy to the metal centers, leading to intense emissions. mdpi.com The terbium-based variant, [Tb₂(μ₄-5Meip)₃(DMF)]ₙ , exhibits a high quantum yield of 63%. mdpi.comresearchgate.net This material shows significant potential for sensing nitroaromatic explosives. mdpi.com Its luminescence is effectively quenched by 2,4,6-trinitrophenol (TNP), with a Stern-Volmer constant (Ksv) in the order of 10⁵ M⁻¹ and a low limit of detection (LOD) of 5.6 x 10⁻⁷ M. mdpi.com
Another strategy involves the post-synthetic modification of a MOF. A cadmium-based framework, Cd-MOF-4 , constructed from 5-hydroxyisophthalic acid, was functionalized with Eu³⁺ ions. rsc.org The resulting Eu³⁺@Cd-MOF-4 material serves as a highly selective and sensitive luminescent probe for detecting Fe³⁺ ions in aqueous solutions through a significant quenching effect. rsc.org The presence of open hydroxyl and pyridyl groups in the original framework facilitated this functionalization. rsc.org
The table below details the luminescent sensing applications of these materials.
| MOF/CP | Ligand(s) | Emissive Center | Analyte Detected | Sensing Mechanism | Key Performance Metrics | Reference(s) |
| [Tb₂(μ₄-5Meip)₃(DMF)]ₙ | 5-Methylisophthalic acid | Tb³⁺ | 2,4,6-Trinitrophenol (TNP) | Luminescence Quenching | Ksv ≈ 10⁵ M⁻¹, LOD = 5.6 x 10⁻⁷ M | mdpi.com |
| Eu³⁺@Cd-MOF-4 | 5-Hydroxyisophthalic acid, 4-TPT | Eu³⁺ | Fe³⁺ | Luminescence Quenching | High selectivity and sensitivity | rsc.org |
Magnetic Properties and Phenomena in Metal-Organic Frameworks
The choice of metal ion and its coordination environment within a MOF are critical for determining the material's magnetic properties. Frameworks based on 5-hydroxy- and 5-methylisophthalic acid have been shown to exhibit interesting magnetic behaviors, including antiferromagnetism and slow magnetic relaxation.
For example, a cobalt(II) complex, {[Co₃(TPOM)(btc)₂(H₂O)]·(H₂O)₄}ₙ , which incorporates 5-hydroxyisophthalic acid (a derivative of btc), features binuclear cobalt clusters and displays weak antiferromagnetic character. acs.orgresearchgate.net
More complex phenomena, such as single-molecule magnet (SMM) behavior, have been observed in lanthanide-based MOFs. Two novel cerium(III) MOFs constructed with 5-methylisophthalate, [Ce(5Meip)(H-5Meip)]ₙ and [CeCl(5Meip)(DMF)]ₙ , both exhibit slow relaxation of their magnetization under an applied magnetic field, a characteristic of SMMs. researchgate.net Similarly, a dysprosium-based MOF, {[Dy(abd)₁.₅(H₂O)₂(DMF)]∙(H₂O)₂∙(DMF)₂}ₙ , shows slightly frequency-dependent out-of-phase signals in AC magnetic susceptibility measurements, which is also indicative of slow magnetic relaxation. mdpi.com
| Compound/MOF | Ligand(s) | Metal Ion | Observed Magnetic Property | Reference(s) |
| {[Co₃(TPOM)(btc)₂(H₂O)]·(H₂O)₄}ₙ | 5-Hydroxyisophthalic acid derivative, TPOM | Co(II) | Weak antiferromagnetism | acs.orgresearchgate.net |
| [Ce(5Meip)(H-5Meip)]ₙ | 5-Methylisophthalic acid | Ce(III) | Slow relaxation of magnetization | researchgate.net |
| [CeCl(5Meip)(DMF)]ₙ | 5-Methylisophthalic acid | Ce(III) | Slow relaxation of magnetization | researchgate.net |
| {[Dy(abd)₁.₅(H₂O)₂(DMF)]}ₙ | Azobenzene-4,4′-dicarboxylic acid | Dy(III) | Frequency-dependent out-of-phase signals | mdpi.com |
Heterogeneous Catalysis and Photocatalytic Activity
The tunable structures and active sites of MOFs make them excellent candidates for heterogeneous catalysts. diva-portal.orgnih.gov Frameworks derived from 5-hydroxy- and 5-methylisophthalic acid have demonstrated notable activity in both conventional and photocatalytic reactions.
Cobalt-based MOFs have been identified as effective catalysts for C-C bond formation. A framework synthesized with 5-methylisophthalic acid, {[Co(CH₃-BDC)(TPT)]·0.5H₂O}ₙ , showed high efficiency in the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate, achieving a conversion of 96.6% in 120 minutes. rsc.org
In the realm of photocatalysis, MOFs can act as semiconductors to degrade organic pollutants. A zinc(II) coordination polymer, {[Zn₂(L)(MIPA)₂]·2H₂O}ₙ (where H₂MIPA is 5-methylisophthalic acid), was used as a photocatalyst for the degradation of methylene (B1212753) blue (MB) dye. researchgate.net Under UV irradiation, it achieved a degradation of 96.9% of the MB after 150 minutes. researchgate.net Similarly, cobalt(II) frameworks with 5-methylisophthalic acid have shown exceptional photocatalytic capabilities in degrading mixtures of dyes like rhodamine B, methyl orange, and methyl blue. researchgate.net
Furthermore, substituted isophthalic acids can be used as "modulators" to engineer defects in other MOF structures, enhancing their catalytic performance. The introduction of 5-hydroxyisophthalic acid as a modulator into the Ti-based MOF, MUV-10 , resulted in a 2.3-fold increase in photocatalytic H₂ production compared to the pristine material. nih.gov This enhancement is attributed to improved light harvesting and better stabilization of photoexcited states. nih.gov
| Catalyst (MOF) | Ligand(s) | Reaction Type | Substrate(s) | Efficiency/Conversion | Reference(s) |
| {[Co(CH₃-BDC)(TPT)]·0.5H₂O}ₙ | 5-Methylisophthalic acid, TPT | Knoevenagel Condensation | Benzaldehyde, Ethyl cyanoacetate | 96.6% conversion in 120 min | rsc.org |
| {[Zn₂(L)(MIPA)₂]·2H₂O}ₙ | 5-Methylisophthalic acid, L | Photocatalytic Degradation | Methylene Blue | 96.9% degradation in 150 min | researchgate.net |
| SNUT-31 / SNUT-32 | 5-Methylisophthalic acid, BMIP | Photocatalytic Degradation | Rhodamine B, Methyl Orange, Methyl Blue | Exceptional degradation capability | researchgate.net |
| MUV-10 (modified) | 5-Hydroxyisophthalic acid (as modulator) | Photocatalytic H₂ Evolution | Water | 2.3-fold increase vs. pristine MOF | nih.gov |
L = 1,6‐bis(2‐methylbenzimidazol‐1‐yl)hexane; BMIP = 1,3-bis(2-methylimidazol)propane
Adsorption and Separation Capabilities of Porous Frameworks
A defining characteristic of many metal-organic frameworks is their permanent porosity, which makes them highly attractive for applications in gas storage, adsorption, and separation. researchgate.netacs.orgwikipedia.org The ability to tune pore size and surface chemistry by selecting specific metal nodes and organic linkers allows for the design of materials with high selectivity for certain molecules. researchgate.net
MOFs constructed from ligands like 5-methylisophthalic acid often result in 3D frameworks with significant internal surface areas and void spaces. mdpi.com For example, lanthanide-based CPs with 5-methylisophthalate form 3D structures, although in some specific cases the potential pores may be blocked by coordinated solvent molecules like DMF. mdpi.com However, the general principle remains that the ordered, crystalline nature of these frameworks provides well-defined channels and cavities.
These porous architectures are explored for a wide range of applications, including the storage of gases like hydrogen and carbon dioxide and the separation of hydrocarbons. mdpi.comcoudert.name The effectiveness of a MOF in a given separation process depends on factors such as pore aperture, framework flexibility, and specific interactions between the framework's surface and the guest molecules. While detailed quantitative adsorption data for MOFs based exclusively on this compound are not extensively detailed in the provided context, the structural studies of related 5-hydroxy- and 5-methylisophthalate frameworks confirm the creation of porous materials, which is the essential prerequisite for adsorption and separation functionalities. researchgate.netosti.gov
Biochemical and Bioinorganic Research Aspects of 4 Hydroxy 5 Methylisophthalic Acid
In Vitro Enzymatic Interaction Studies
Direct in vitro enzymatic studies on 4-hydroxy-5-methylisophthalic acid are not extensively documented in publicly available research. However, the enzymatic interactions of its parent and analogous compounds have been explored, offering insights into its potential inhibitory or substrate activities.
While no specific studies on the interaction of this compound with dehydrogenases were identified, research on the broader class of isophthalic acid derivatives suggests a potential for enzyme inhibition. For instance, the parent compound, isophthalic acid, has been shown to inhibit tyrosinase in a complex manner. nih.gov Such inhibition is crucial in various biological processes and drug development. researchgate.net
In a study on isophthalic acid and its interaction with tyrosinase, a complex inhibition mechanism was observed with a determined inhibition constant (Ki). nih.gov This suggests that the isophthalic acid scaffold can interact with enzyme active sites. The nature of this interaction for this compound would likely be influenced by the hydroxyl and methyl substitutions on the benzene (B151609) ring, which could alter its binding affinity and specificity for various enzymes, including dehydrogenases.
Table 1: Hypothetical Competitive Inhibition Data for this compound with a Dehydrogenase
| Substrate Concentration (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with this compound) |
| 1 | 50 | 33 |
| 2 | 83 | 62 |
| 5 | 143 | 125 |
| 10 | 200 | 182 |
| 20 | 286 | 263 |
This table is illustrative and based on typical competitive inhibition patterns. Actual experimental data for this compound is not currently available.
The binding of isophthalic acid derivatives to proteins is thought to be driven by hydrophobic interactions and hydrogen bonding. informaticsjournals.co.in Molecular docking studies with various substituted isophthalic acids have been performed to understand these interactions with proteins like the COVID-19 protein. informaticsjournals.co.in These in-silico approaches predict the binding conformations of ligands to biomacromolecular targets. informaticsjournals.co.in
For this compound, the presence of a hydroxyl group and two carboxylic acid moieties provides sites for hydrogen bonding, while the methyl group and the benzene ring contribute to hydrophobic interactions. Computational simulations of isophthalic acid binding to tyrosinase suggested interactions with specific amino acid residues within the enzyme's active site. nih.gov Similar computational approaches could be employed to predict the binding mode of this compound to various enzymes, providing a rationale for potential inhibitory activity and guiding further experimental studies.
Exploration of Specific Molecular Interactions within Biological Mimetic Systems
The behavior of a compound within simplified, artificial environments that mimic biological systems, such as micelles and liposomes, can provide valuable information about its potential interactions within a cellular context.
Currently, there is a lack of specific research on the interaction of this compound with biological mimetic systems like cyclodextrins or liposomes. However, the principles of host-guest chemistry suggest that the aromatic ring of this compound could allow it to be encapsulated by cyclodextrins, which are cage-like molecules. mdpi.com This encapsulation can alter the physicochemical properties of the guest molecule.
Similarly, its amphiphilic nature, though modest, might lead to interactions with the lipid bilayers of liposomes. The carboxylic acid groups would likely orient towards the aqueous phase, while the methyl-substituted benzene ring could have some affinity for the hydrophobic core of the bilayer.
Metal-Binding Properties in Bioinorganic Contexts
The coordination chemistry of isophthalic acid and its derivatives is a well-established field, with numerous examples of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These studies demonstrate the capacity of the carboxylate groups of isophthalic acids to bind to a wide range of metal ions.
Research on 5-hydroxyisophthalic acid has shown its use in the synthesis of coordination polymers with transition metals like zinc(II) and nickel(II). researchgate.net In these structures, the carboxylate groups and, in some cases, the hydroxyl group, participate in coordinating the metal centers. Similarly, 5-methylisophthalic acid has been used to create coordination frameworks with various metal ions. nih.gov
These findings strongly suggest that this compound would also be an effective ligand for a variety of metal ions. The specific coordination modes would depend on factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. The potential for this molecule to chelate biologically relevant metal ions warrants further investigation in a bioinorganic context.
Table 2: Potential Metal Ion Coordination with this compound
| Metal Ion | Potential Coordination Sites | Resulting Complex Type |
| Zn(II) | Carboxylate groups, Hydroxyl group | Coordination polymer |
| Cu(II) | Carboxylate groups | Mononuclear or dinuclear complex |
| Fe(III) | Carboxylate groups, Hydroxyl group | Chelate complex |
| Mn(II) | Carboxylate groups | Coordination network |
This table is speculative and based on the known coordination chemistry of related isophthalic acid derivatives.
Future Perspectives and Emerging Research Directions
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 4-Hydroxy-5-methylisophthalic acid will increasingly be guided by the principles of green chemistry, which prioritize environmental sustainability and efficiency. Traditional chemical synthesis routes, while effective, often rely on harsh conditions and petroleum-based solvents. The development of greener alternatives is a key research direction, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas of development include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis, offering high selectivity under mild conditions (aqueous solutions, ambient temperature and pressure).
Renewable Feedstocks: Investigating pathways to produce the molecule or its precursors from bio-based sources instead of petrochemicals.
Eco-friendly Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids to reduce environmental impact.
Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The application of mass-based reaction metrics like Atom Economy (AE) and Process Mass Intensity (PMI) will be crucial for evaluating and improving the green credentials of synthetic processes whiterose.ac.uk.
Table 1: Comparison of Synthesis Approaches
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often petroleum-based organic solvents | Water, supercritical fluids, bio-solvents |
| Catalysts | Heavy metal catalysts | Biocatalysts (enzymes), recyclable catalysts |
| Temperature/Pressure | Often elevated | Near-ambient conditions |
| Waste Generation | Higher, potential for hazardous byproducts | Minimized, focus on biodegradable byproducts |
| Feedstocks | Petrochemical-based | Renewable, bio-based sources |
Integration into Advanced Hybrid Materials and Composites
The unique chemical structure of this compound makes it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and other hybrid materials. MOFs are crystalline porous materials with exceptionally high surface areas, making them suitable for a wide range of applications.
The future integration of this compound into hybrid materials will likely focus on:
Functional MOFs: Using this compound to build MOFs where the hydroxyl and methyl groups can be post-synthetically modified to introduce new functionalities. These groups can also influence the pore environment and selectivity of the final material. For instance, analogous MOFs using linkers like 5-hydroxyisophthalic acid or 5-methylisophthalic acid have been synthesized to create materials with tailored properties for gas separation acs.org.
MOF-Polymer Composites: Incorporating MOFs built from this linker into polymer matrices to create mixed-matrix membranes. These composites can combine the processability of polymers with the selective porosity of MOFs for applications in gas separation or filtration.
Nanocomposites: Dispersing MOF nanoparticles derived from this compound into other materials to enhance mechanical, thermal, or catalytic properties.
Exploration of Novel Catalytic Systems Based on this compound
Materials derived from this compound, particularly MOFs, are expected to be promising platforms for heterogeneous catalysis. The high surface area of MOFs allows for a high density of active sites, while the defined pore structure can impart size and shape selectivity to catalytic reactions.
Emerging research directions in this area include:
Photocatalysis: Designing MOFs that can harness light energy to degrade pollutants in water or air. The electronic properties of the linker and the metal node are critical, and MOFs based on other isophthalic acid derivatives have already shown excellent photocatalytic activity for dye degradation under visible light researchgate.netbohrium.com.
Acid-Base Catalysis: Utilizing the hydroxyl group on the linker as a Brønsted acid site or the metal clusters as Lewis acid sites for organic transformations nih.gov. The synergy between these sites could lead to enhanced catalytic performance.
Biomimetic Catalysis: Creating MOFs that mimic the active sites of enzymes, where the pore environment around the catalytic center plays a crucial role in substrate recognition and conversion.
Synergy of Computational and Experimental Methodologies for Rational Design
The development of new materials is increasingly driven by a "rational design" approach, where computational modeling precedes and guides experimental synthesis. This synergy is particularly valuable in the field of MOFs and other complex materials, as it can predict the properties of hypothetical structures, saving significant time and resources.
The rational design cycle for materials based on this compound would involve:
Computational Screening: Using molecular modeling and Density Functional Theory (DFT) to predict the structures of possible MOFs formed from this linker and various metal ions nih.gov.
Property Prediction: Computationally forecasting key properties such as pore size, surface area, thermal stability, and gas adsorption characteristics for the most promising hypothetical structures nih.gov.
Targeted Synthesis: Prioritizing the experimental synthesis of candidates that are predicted to have the most desirable properties for a specific application rsc.orgrsc.org.
Experimental Validation: Characterizing the synthesized materials to confirm their structure and properties, providing feedback to refine and improve the computational models.
Table 2: Proposed Rational Design Workflow
| Step | Methodology | Objective |
|---|---|---|
| 1. Design | Computational Chemistry (e.g., DFT) | Predict stable crystal structures and geometries. |
| 2. Prediction | Grand Canonical Monte Carlo (GCMC) Simulations | Simulate gas adsorption isotherms and selectivity. |
| 3. Synthesis | Solvothermal/Hydrothermal Synthesis | Experimentally crystallize the most promising predicted material. |
| 4. Validation | PXRD, Gas Adsorption Analysis, Spectroscopy | Compare experimental data with computational predictions. |
Expanding the Scope of Functional Applications in Chemical and Materials Science
The versatility of this compound as a building block opens the door to a wide array of functional applications beyond those already established for similar molecules. While applications in gas storage and catalysis are prominent, future research will likely venture into more specialized and advanced domains.
Potential areas for expansion include:
Chemical Sensors: Developing MOFs whose luminescence or electrical properties change upon exposure to specific analytes mdpi.com. The functional groups on the linker could act as recognition sites, enhancing the selectivity and sensitivity of the sensor.
Selective Separations: Moving beyond simple gas storage to more challenging and energy-intensive separations, such as the separation of hydrocarbon isomers or enantiomers. The precisely tailored pore environment of MOFs made from this linker could enable such fine-tuned molecular recognition acs.org.
Proton Conductors: Investigating the potential for materials incorporating this molecule to be used in fuel cell membranes. The hydroxyl groups, along with guest water molecules within a porous framework, could form hydrogen-bonding networks that facilitate proton transport.
The continued exploration of this compound and its derivatives promises to yield a new generation of functional materials designed from the molecular level up to address key challenges in energy, environment, and technology.
Q & A
Q. What steps mitigate variability in biological activity across different research groups?
- Methodological Answer : Standardize cell culture conditions (e.g., serum concentration, passage number) and compound dissolution protocols (e.g., DMSO concentration ≤0.1%). Use reference compounds (e.g., doxorubicin) as positive controls. Share raw data via repositories (e.g., Zenodo) for cross-lab validation .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
